3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine
Overview
Description
The compound “3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine” seems to be a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine” were not found, there are methods for synthesizing related compounds. For instance, the synthesis of a compound called metoprolol EP Impurity D, which has a similar structure, was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .Scientific Research Applications
Antimicrobial and Anticancer Properties
1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed DNA protective abilities and antimicrobial activities against specific strains like S. epidermidis. Some compounds exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, highlighting their potential in chemotherapy strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yield make them suitable for Type II mechanisms in treating cancer (Pişkin et al., 2020).
Antifungal Effects
Derivatives containing 1,3,4-thiadiazole have been synthesized and tested for their antifungal effects against species like Aspergillus terreus and Aspergillus niger. The results showed that certain compounds have a more significant effect compared to others, indicating the potential for developing effective antifungal agents (Jafar et al., 2017).
Corrosion Inhibition
The 1,3,4-thiadiazole derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, has been investigated as a corrosion inhibitor for mild steel in an acidic environment. It demonstrated a high protection degree, suggesting its effectiveness as a corrosion inhibitor. The adsorption of molecules fits the Langmuir isotherm model, and computational studies correlated the protection properties with quantum chemical parameters (Attou et al., 2020).
Antihypertensive Agents
Aryloxy propanoyl thiadiazoles synthesized from 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles have been explored as potential antihypertensive agents. The synthesis route involves condensation with naphthalenyloxymethyl oxirane, showing the diverse pharmacological potential of 1,3,4-thiadiazole derivatives (Samel & Pai, 2010).
properties
IUPAC Name |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSFCTTYMFLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine |
Synthesis routes and methods
Procedure details
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